

An In-depth Technical Guide to 4-Bromo-2-fluorobenzyl bromide

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl bromide

Cat. No.: B1333539

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Introduction

4-Bromo-2-fluorobenzyl bromide, a halogenated aromatic compound, is a versatile and highly reactive building block in modern organic synthesis. Its unique trifunctional structure—comprising a brominated and fluorinated benzene ring and a benzylic bromide—makes it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in pharmaceutical development.

Chemical Structure and Identification

4-Bromo-2-fluorobenzyl bromide is characterized by a benzene ring substituted with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a bromomethyl group at the 1-position.

Systematic IUPAC Name: 4-bromo-1-(bromomethyl)-2-fluorobenzene^[1]

Synonyms: 4,α-Dibromo-2-fluorotoluene

Structural Representation

Caption: Chemical structure of **4-Bromo-2-fluorobenzyl bromide**.

Physicochemical Properties

This section summarizes the key physical and chemical properties of **4-Bromo-2-fluorobenzyl bromide**.

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₇ H ₅ Br ₂ F | [2] |
| Molecular Weight | 267.92 g/mol | [2] |
| CAS Number | 76283-09-5 | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 33-36 °C | |
| Boiling Point | 126 °C at 19 mmHg | [4] |
| InChI Key | XMHNLZXYPALDF-UHFFFAOYSA-N | |
| SMILES | Fc1cc(Br)ccc1CBr | |

Spectroscopic Data

The following tables detail the key spectroscopic data for the structural elucidation and characterization of **4-Bromo-2-fluorobenzyl bromide**.

¹H-NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|------------------------|----------------|--------------------|
| 7.51 - 7.41 | m | Aromatic CH |
| 7.09 | d (J = 9.0 Hz) | Aromatic CH |
| 6.99 | d (J = 8.2 Hz) | Aromatic CH |
| 4.34 | s | CH ₂ Br |

(Solvent: CDCl₃, Frequency: 300 MHz)[3]

¹³C-NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |
|------------------------|----------------------|
| 161.4 (d, J=248 Hz) | C-F |
| 136.2 (d, J=4 Hz) | C-CH ₂ Br |
| 131.0 | C-H |
| 128.9 (d, J=4 Hz) | C-H |
| 117.5 (d, J=25 Hz) | C-H |
| 117.0 (d, J=9 Hz) | C-Br |
| 29.5 (d, J=5 Hz) | CH ₂ Br |

(Solvent and frequency not specified in the initial data)

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3080 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1300-1150 | Medium | -CH ₂ - wag (adjacent to Br)[5] |
| ~1250 | Strong | C-F stretch |
| ~850-550 | Strong | C-Br stretch[5] |

Mass Spectrometry

The mass spectrum of **4-Bromo-2-fluorobenzyl bromide** is expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) and the M+2 and M+4 peaks should appear in an approximate ratio of 1:2:1.

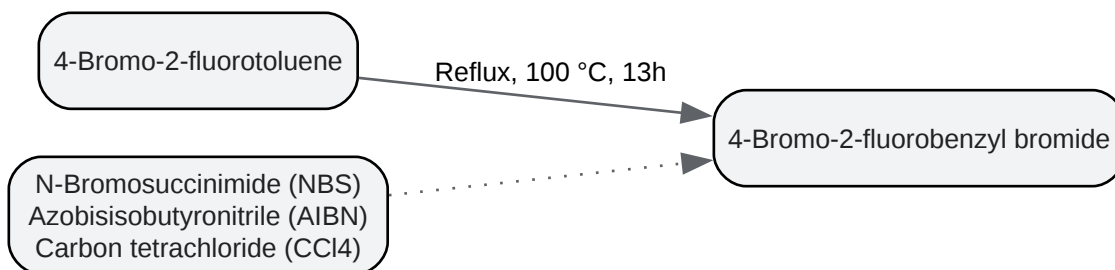
| m/z | Interpretation |
|-------------|--|
| 266/268/270 | $[M]^+$, molecular ion peak cluster |
| 187/189 | $[M - Br]^+$, loss of a bromine atom |
| 108 | $[M - Br - HBr]^+$, loss of a bromine atom and hydrogen bromide |

Synthesis

A common and efficient method for the synthesis of **4-Bromo-2-fluorobenzyl bromide** is the radical bromination of 4-Bromo-2-fluorotoluene.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorotoluene

Reaction Scheme:



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Caption: Synthesis of **4-Bromo-2-fluorobenzyl bromide**.

Procedure:

- To a solution of 4-bromo-2-fluorotoluene (1 g, 5.04 mmol) in carbon tetrachloride (10 mL), add N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol).
- Heat the reaction mixture to reflux at 100 °C for 13 hours.

- After completion of the reaction, cool the mixture to room temperature.
- Collect the resulting solid (succinimide) by filtration.
- Extract the filtrate with carbon tetrachloride and water.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to yield **4-bromo-2-fluorobenzyl bromide**.

Yield: Approximately 89%.^[3]

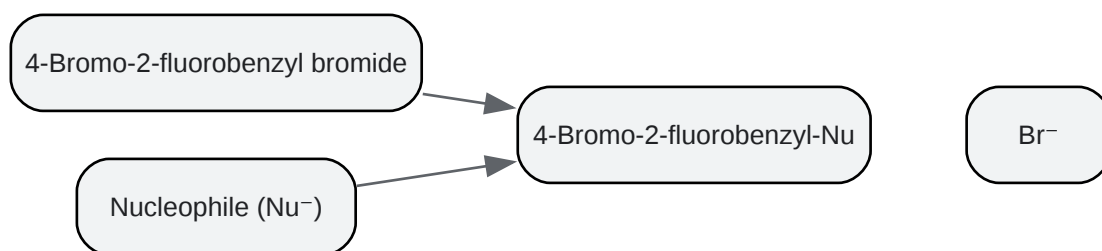
Reactivity and Applications

4-Bromo-2-fluorobenzyl bromide is a valuable electrophile in a variety of organic transformations, primarily due to the reactivity of the benzylic bromide. The presence of the fluorine and bromine atoms on the aromatic ring also allows for subsequent cross-coupling reactions.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This allows for the introduction of the 4-bromo-2-fluorobenzyl moiety into various molecules.

General Reaction Scheme:



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Caption: General nucleophilic substitution reaction.

Role in Pharmaceutical Synthesis

4-Bromo-2-fluorobenzyl bromide and its derivatives are key intermediates in the synthesis of several active pharmaceutical ingredients (APIs).[6][7] The fluorinated and brominated phenyl ring is a common motif in many modern drugs, contributing to improved metabolic stability and binding affinity.

A prominent example is the synthesis of Enzalutamide, a nonsteroidal antiandrogen used in the treatment of prostate cancer. While many synthetic routes to Enzalutamide start from 4-bromo-2-fluorobenzoic acid, the reactivity of **4-bromo-2-fluorobenzyl bromide** is analogous and crucial for the formation of key C-N bonds in the synthesis of related structures.[8]

Safety and Handling

4-Bromo-2-fluorobenzyl bromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Classifications:

- Acute Toxicity, Oral (Category 3)
- Skin Corrosion/Irritation (Category 1B)
- Serious Eye Damage/Eye Irritation (Category 1)
- Hazardous to the aquatic environment, long-term hazard (Category 3)

Recommended Personal Protective Equipment (PPE):

- Eye and face protection (safety goggles and face shield)
- Chemically resistant gloves
- Protective clothing
- Respiratory protection (use a NIOSH-approved respirator)

Conclusion

4-Bromo-2-fluorobenzyl bromide is a pivotal chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its well-defined reactivity, coupled with the potential for further functionalization of the aromatic ring, makes it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its safe and effective use in research and development.

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